6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol
Description
6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol is a carbazole derivative characterized by a partially saturated bicyclic structure (tetrahydrocarbazole) with a chlorine atom at the 6th position and a hydroxyl group at the 1st position. This compound combines features of aromatic carbazole frameworks and hydrogenated cyclohexene rings, which influence its physicochemical and biological properties. Carbazole derivatives are widely studied for their pharmaceutical relevance, including antimicrobial, anticancer, and neuroprotective activities.
Properties
IUPAC Name |
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c13-7-4-5-10-9(6-7)8-2-1-3-11(15)12(8)14-10/h4-6,11,14-15H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKUZWDRDQYPGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
6-Chloroindole Derivatives
6-Chloroindole serves as a primary precursor due to its pre-installed chlorine substituent at the 6th position. Cyclization of 6-chloroindole derivatives with cyclohexanone under acidic conditions (e.g., HCl/EtOH) yields the tetrahydrocarbazole core. For example:
$$
\text{6-Chloroindole} + \text{Cyclohexanone} \xrightarrow{\text{HCl/EtOH, 80°C}} \text{6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one} \quad (\text{Yield: 92\%})
$$
The ketone intermediate is subsequently reduced to the alcohol using sodium borohydride (NaBH₄) or catalytic hydrogenation.
4-Chlorophenylhydrazine Hydrochloride
Alternative routes employ 4-chlorophenylhydrazine hydrochloride condensed with cyclohexanone in acetic acid, achieving 98% yield of the tetrahydrocarbazole framework prior to hydroxylation.
Core Synthetic Methodologies
Asymmetric Reductive Amination
Chiral (R)- or (S)-phenylethylamines direct enantioselective synthesis, achieving up to 96% diastereomeric excess (de) for the 1R configuration. The process involves:
- Imine Formation : Reacting 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one with (R)-phenylethylamine in toluene.
- Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the amine.
- Salt Isolation : Precipitation of the 2-picolinic acid salt enhances purity (99.5% enantiomeric excess).
- Hydrolysis : Acidic cleavage of the chiral auxiliary yields the free 1-ol derivative.
Table 1: Optimization of Asymmetric Reductive Amination
| Parameter | Optimal Condition | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Chiral Auxiliary | (R)-Phenylethylamine | 85 | 96 |
| Reducing Agent | NaBH₃CN | 88 | 94 |
| Solvent | Toluene | 90 | 96 |
| Temperature | 25°C | 87 | 95 |
Modified Friedländer Cyclization
A solvent-free protocol using POCl₃ facilitates one-pot synthesis of the carbazole core:
$$
\text{6-Chloroindole} + \text{3-Amino-2-naphthoic Acid} \xrightarrow{\text{POCl₃, 120°C}} \text{6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol} \quad (\text{Yield: 89\%})
$$
Key advantages include reduced reaction time (4 hours vs. 12 hours for traditional methods) and elimination of solvent waste.
Catalytic Hydrogenation
Industrial-scale production employs palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) catalysts for ketone-to-alcohol reduction:
$$
\text{6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one} \xrightarrow{\text{H}_2 (\text{50 psi}), \text{Pd/C, EtOH}} \text{6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol} \quad (\text{Yield: 95\%})
$$
Table 2: Catalyst Performance Comparison
| Catalyst | Pressure (psi) | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd/C | 50 | 25 | 95 | 99.8 |
| PtO₂ | 30 | 50 | 93 | 99.5 |
| Raney Ni | 100 | 80 | 85 | 98.2 |
Reaction Optimization and Challenges
Byproduct Mitigation
Common byproducts include over-chlorinated derivatives (e.g., 5,6-dichloro analogs) and des-chloro impurities. Strategies include:
Solvent Selection
- Polar Aprotic Solvents : Dichloromethane enhances cyclization rates but requires anhydrous conditions.
- Ethanol/Water Mixtures : Improve solubility of intermediates during crystallization.
Industrial-Scale Production
Batch Reactor Protocols
The process has been scaled to 200-gallon reactors using:
- Automated Feed Systems : Precise control of chlorine and reducing agent addition.
- Continuous Distillation : In-situ removal of water and HCl byproducts.
- Quality Control : In-process HPLC monitoring ensures ≥99.5% purity.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.43 (d, J = 2.0 Hz, 1H, ArH), 7.19 (d, J = 8.0 Hz, 1H, ArH), 4.21 (s, 1H, OH), 2.75–1.85 (m, 8H, CH₂).
- IR (KBr) : 3404 cm⁻¹ (O–H stretch), 1580 cm⁻¹ (C=C aromatic), 800 cm⁻¹ (C–Cl).
Chromatographic Purity
- HPLC : Retention time = 8.2 min (C18 column, MeOH/H₂O 70:30), purity = 99.8%.
- Chiral SFC : Enantiomeric ratio = 99.5:0.5 (Chiralpak AD-H column, CO₂/EtOH 80:20).
Emerging Methodologies
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic 1-ol derivatives achieves 98% enantiomeric excess using vinyl acetate as an acyl donor.
Flow Chemistry
Microreactor systems reduce reaction times by 60% through enhanced mass transfer during hydrogenation.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into different hydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the 6-chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one.
Reduction: Formation of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine.
Substitution: Formation of various substituted carbazoles depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol is being investigated for its potential in drug development. Its structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents. Notably, it has shown promise in:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens .
- Anticancer Properties : Research has highlighted its potential to inhibit cancer cell proliferation through specific molecular interactions.
The compound's biological activities include:
- Inhibition of Enzymes : It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
- Antiviral Properties : Carbazole derivatives have been explored for their antiviral activities against viruses such as HIV and HCV. The presence of chlorine at specific positions enhances their efficacy against viral replication .
Material Science
In materials science, 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol is utilized for developing materials with specific electronic or optical properties. Its unique structure allows for:
- Dye Applications : The compound can be used in the synthesis of dyes due to its chromophoric properties.
- Organic Light Emitting Diodes (OLEDs) : Its electronic properties make it suitable for applications in OLED technology .
Case Studies and Research Findings
Research has documented various case studies highlighting the efficacy of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol:
Case Study 1: Antiviral Activity
A study demonstrated that carbazole derivatives with chlorine substituents showed increased activity against HIV replication in cell cultures. The specific positioning of the chlorine atom was found to be crucial for enhancing antiviral effects .
Case Study 2: Anticancer Research
Investigations into the anticancer properties of this compound revealed that it could induce apoptosis in cancer cells through modulation of signaling pathways associated with cell growth and survival .
Mechanism of Action
The mechanism of action of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol with key analogs based on substituents, saturation, and functional groups:
Structural and Functional Group Comparisons
| Compound Name | Substituents | Saturation | Key Functional Groups |
|---|---|---|---|
| 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol | Cl (C6), OH (C1) | Partially hydrogenated (tetrahydro) | Hydroxyl, Chlorine |
| Carbazol-1-ol | OH (C1) | Fully aromatic | Hydroxyl |
| 6-Chlorocarbazole | Cl (C6) | Fully aromatic | Chlorine |
| 2,3,4,9-Tetrahydro-1H-carbazol-1-ol | OH (C1) | Partially hydrogenated (tetrahydro) | Hydroxyl |
| Phenolic compounds (e.g., phenol) | OH | N/A | Hydroxyl |
Key Observations :
- Chlorine vs. Hydroxyl: The chlorine atom in 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol increases molecular weight (vs. In contrast, the hydroxyl group contributes to hydrophilic interactions and acidity (pKa ~10–12), comparable to phenolic compounds like phenol .
- This structural feature may also influence binding to biological targets, such as enzymes or receptors.
Key Findings :
- The hydroxyl group in 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol likely confers antioxidant properties, as seen in phenolic compounds .
- Reduced aromaticity in tetrahydrocarbazoles could decrease intercalation with DNA (common in aromatic carbazoles) but improve metabolic stability.
Biological Activity
6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol is a compound belonging to the carbazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C12H12ClNO
- Molar Mass : 221.68 g/mol
- Density : 1.406 g/cm³ (predicted)
- Boiling Point : 436.9 °C (predicted)
- pKa : 14.69 (predicted) .
The biological activity of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol is largely attributed to its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to altered cellular pathways that can affect cell proliferation and apoptosis.
Antiviral Activity
Research indicates that carbazole derivatives exhibit significant antiviral properties. For instance, compounds structurally related to 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol have shown effectiveness against various viruses:
- Hepatitis C Virus (HCV) : A study found that certain carbazole derivatives demonstrated strong anti-HCV activity with low cytotoxicity (selectivity index > 1612) .
- Human Papillomavirus (HPV) : The presence of lipophilic substituents has been linked to enhanced anti-HPV activity. Specifically, 6-bromo and 6-chloro derivatives have shown promising results in inhibiting HPV replication .
Anticancer Properties
Carbazole derivatives have been investigated for their anticancer potential:
- Cell Line Studies : In vitro studies indicated that some carbazole-based compounds exhibited significant cytotoxicity against cancer cell lines such as HepG2 and A875. The selectivity between cancerous and normal cells was notably high in certain synthesized derivatives .
| Compound | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|---|
| 6-Chloro Derivative A | HepG2 | 0.031 | >50 | >1612 |
| 6-Chloro Derivative B | A875 | 0.008 | 24 | >3000 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Studies have suggested that carbazole derivatives possess antibacterial effects against various pathogens. The structural modifications at the C6 position significantly impact their efficacy .
Study on Antiviral Efficacy
A notable study focused on the antiviral efficacy of carbazole derivatives against HCV and HPV. The findings highlighted that the introduction of different substituents at the C6 position could enhance antiviral activity while maintaining low cytotoxicity levels .
Synthesis and Optimization
Research has also delved into optimizing the synthesis of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol to improve yield and biological activity. Methods such as chlorination using thionyl chloride under controlled conditions were explored to achieve selective substitution at the desired positions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol, and how are key intermediates characterized?
- Methodological Answer : The compound can be synthesized via multistep routes, including Claisen rearrangement, olefin metathesis, and oxidation of hydrazone intermediates. Key intermediates are characterized using:
- 1H NMR : δ 7.71 (NH), 7.43 (d, J = 2.0 Hz), and 7.19 (d, J = 8.0 Hz) for aromatic protons, with cyclohexene protons at δ 2.75–2.66 and 1.96–1.85 .
- IR Spectroscopy : Peaks at 3404 cm⁻¹ (NH stretch) and 1580 cm⁻¹ (C=C aromatic) confirm functional groups .
- Elemental Analysis : Discrepancies between calculated (C: 70.07%) and observed (C: 69.80%) values highlight potential impurities requiring recrystallization .
Q. How is X-ray crystallography applied to resolve structural disorder in carbazole derivatives?
- Methodological Answer : Crystallographic refinement identifies disorder in cyclohexene rings (e.g., C2A, C3A, C4A atoms with 0.86/0.14 occupancy factors). Dihedral angles between fused rings (e.g., 0.71° in 6-methyl derivatives) confirm non-planarity. Hydrogen-bonding networks (N–H⋯S, R₂²(10) motifs) stabilize crystal packing .
Advanced Research Questions
Q. How can researchers address discrepancies between spectroscopic and crystallographic data for carbazole derivatives?
- Methodological Answer :
- Cross-Validation : Compare NMR-derived proton environments with crystallographic bond lengths. For example, disordered cyclohexene protons in XRD may explain split signals in NMR .
- Computational Modeling : Density Functional Theory (DFT) optimizes geometry to reconcile NMR chemical shifts with XRD torsion angles .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: m/z 222 [M+H]+) to rule out byproducts .
Q. What experimental design principles optimize the synthesis of 6-chloro-tetrahydrocarbazoles?
- Methodological Answer :
- Factorial Design : Vary parameters like reflux time (e.g., 6 h vs. 12 h), solvent (pyridine vs. toluene), and stoichiometry (Lawesson’s reagent ratio) to maximize yield (e.g., 72% achieved with 1:1 reagent ratio) .
- Process Control : Monitor reaction progress via TLC or in-situ IR to terminate at optimal conversion .
Q. How do theoretical frameworks guide the synthesis of carbazole-based alkaloids?
- Methodological Answer :
- Claisen-Metathesis-Diels-Alder Cascade : Atom-economic strategies prioritize minimal waste and high regioselectivity .
- Hydrazone Oxidation : Theoretical models predict steric hindrance in 1-oxo intermediates, guiding solvent selection (e.g., ethanol for recrystallization) .
Q. What advanced techniques validate non-planar conformations in carbazole derivatives?
- Methodological Answer :
- Dynamic NMR : Detect ring puckering via variable-temperature studies (e.g., coalescence temperatures for cyclohexene protons) .
- SC-XRD (Single-Crystal X-ray Diffraction) : Quantify envelope conformations in cyclohexene rings and intermolecular interactions (e.g., N–H⋯S hydrogen bonds) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting melting points or spectral data across studies?
- Methodological Answer :
- Purity Assessment : Compare elemental analysis (e.g., C: 69.80% vs. 70.07%) to identify impurities. Recrystallization in ethanol or column chromatography improves purity .
- Crystallographic Disorder : Partially occupied sites in XRD (e.g., 0.86 occupancy) may correlate with broad NMR signals or split peaks .
Theoretical and Computational Integration
Q. What role do computational tools play in predicting carbazole reactivity?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
